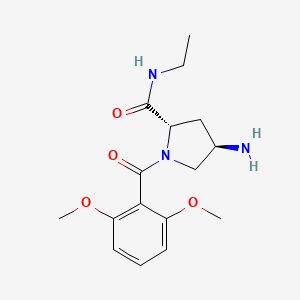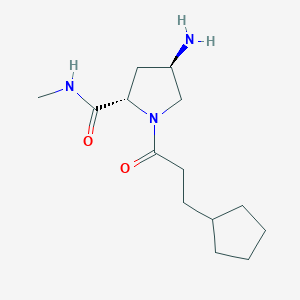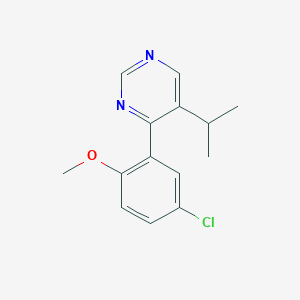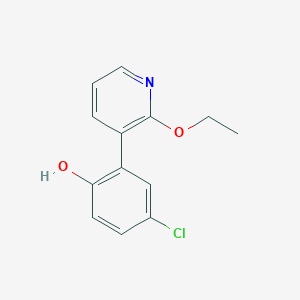![molecular formula C19H29N3O2 B5942459 1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide](/img/structure/B5942459.png)
1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutane ring, a pyrrolidine ring, and a methoxy-substituted phenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide typically involves multiple steps, including the formation of the cyclobutane ring, the introduction of the pyrrolidine moiety, and the attachment of the methoxy-substituted phenyl group. Common synthetic routes may include:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions involving alkenes or alkynes.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of Methoxy-Substituted Phenyl Group: This step may involve Suzuki-Miyaura coupling reactions to attach the phenyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-N-[[1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide
- 1-amino-N-[[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide
Uniqueness
1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide is unique due to the presence of the methoxy-substituted phenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
Properties
IUPAC Name |
1-amino-N-[[1-[(4-methoxy-2-methylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14-10-17(24-2)5-4-16(14)13-22-9-6-15(12-22)11-21-18(23)19(20)7-3-8-19/h4-5,10,15H,3,6-9,11-13,20H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRWWLOMWPPOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CN2CCC(C2)CNC(=O)C3(CCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-difluorophenoxy)methyl]-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5942383.png)
![5-[(2,4-difluorophenoxy)methyl]-N,N-dipropylisoxazole-3-carboxamide](/img/structure/B5942394.png)
![(4S)-4-amino-1-[(4,5-dimethyl-2-thienyl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B5942396.png)
![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B5942407.png)
![5-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942415.png)
![1-(3-{[6-(aminomethyl)-2-methylpyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B5942421.png)

![1-(2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-4-yl)piperidin-4-ol](/img/structure/B5942435.png)
![(1-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}piperidin-3-yl)(pyridin-2-yl)methanone](/img/structure/B5942447.png)
![N-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B5942457.png)
![1-(1-{2-[4-(3-isopropyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5942467.png)


